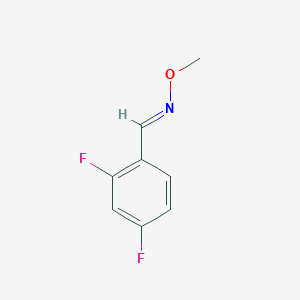

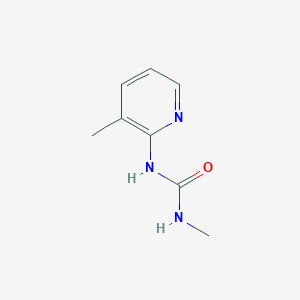

![molecular formula C12H8BrN3 B3271172 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 54230-91-0](/img/structure/B3271172.png)

8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Descripción general

Descripción

8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazolopyridines and has been synthesized using different methods. In

Mecanismo De Acción

The mechanism of action of 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by regulating the activity of certain signaling pathways that are involved in inflammation and neurological disorders.

Biochemical and Physiological Effects:

Studies have shown that 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammation. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is its potential as a therapeutic agent. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurological disorders. However, one of the limitations of this compound is its toxicity. It has been shown to have toxic effects on certain cell lines and may have adverse effects on normal cells.

Direcciones Futuras

There are several future directions for research on 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine. One direction is to further explore its potential as an anti-cancer agent. This could involve studying its activity against different types of cancer cells and investigating its mechanism of action. Another direction is to explore its potential as an anti-inflammatory agent. This could involve studying its activity in animal models of inflammation and investigating its mechanism of action. Finally, there is potential for research on its use in treating neurological disorders such as Alzheimer's disease. This could involve studying its activity in animal models of the disease and investigating its mechanism of action.

Aplicaciones Científicas De Investigación

8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has been studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

Propiedades

IUPAC Name |

8-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHNHTMDQDNMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

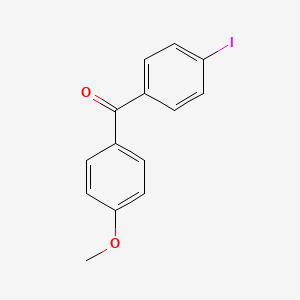

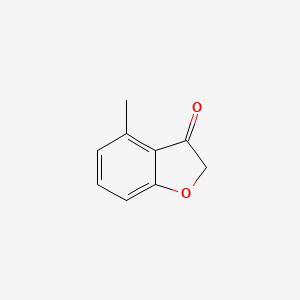

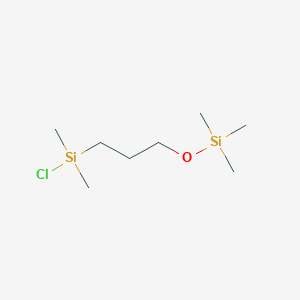

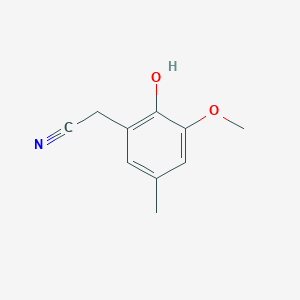

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

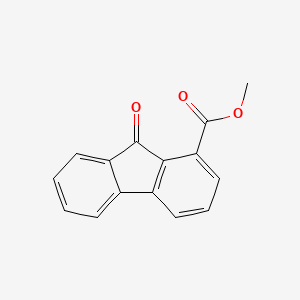

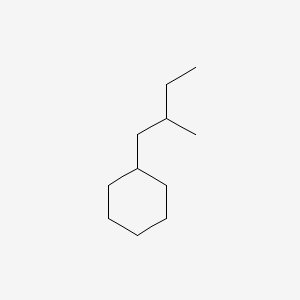

![2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3271189.png)